molecular formula C12H9FN4O B7356569 2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol

2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol

Cat. No. B7356569
M. Wt: 244.22 g/mol
InChI Key: IRPFYIXPQAKPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol, also known as Compound A, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A involves the inhibition of the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer. This compound A has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of cell cycle regulatory proteins. In addition, this compound A has also been shown to have anti-angiogenic properties, which could potentially inhibit the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, one limitation is that this compound A is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A. One area of research is the development of more water-soluble analogues of this compound A, which could potentially improve its efficacy in certain experiments. Another area of research is the investigation of the potential use of this compound A in combination with other anti-cancer drugs, which could potentially enhance its anti-tumor activity. Finally, the use of this compound A in animal models could provide more insight into its potential applications in cancer therapy and inflammatory diseases.
Conclusion:
In conclusion, this compound A is a small molecule that has shown potential applications in cancer therapy and inflammatory diseases. Its mechanism of action involves the inhibition of the NF-κB pathway, and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research that could potentially enhance its efficacy and broaden its applications.

Synthesis Methods

2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A can be synthesized using a multi-step process that involves the reaction of 2,4-difluoronitrobenzene with 2-aminopyridine, followed by reduction and cyclization. The final product is obtained after purification and isolation.

Scientific Research Applications

2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol A has been studied extensively for its potential applications in cancer therapy. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, this compound A has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c13-6-1-3-9(18)7(5-6)11-15-8-2-4-10(14)16-12(8)17-11/h1-5,18H,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPFYIXPQAKPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC3=C(N2)C=CC(=N3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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